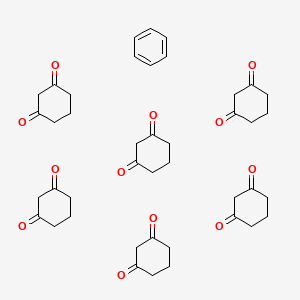![molecular formula C20H25NO B14344249 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline CAS No. 92003-04-8](/img/structure/B14344249.png)
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is an organic compound that belongs to the class of substituted anilines This compound features a benzene ring substituted with an ethoxy group and a vinyl group, along with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with N,N-diethylaniline in the presence of a base such as potassium carbonate. The reaction typically proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N,N-diethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diisopropylaniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
92003-04-8 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H25NO/c1-4-21(5-2)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22-6-3/h7-16H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZTSKSTCVQISBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


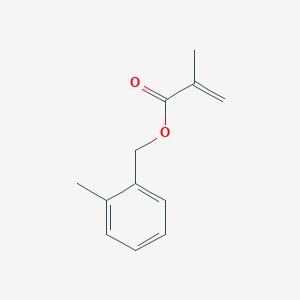

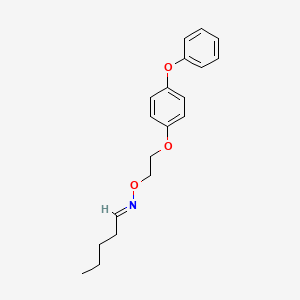
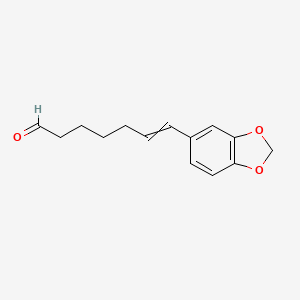

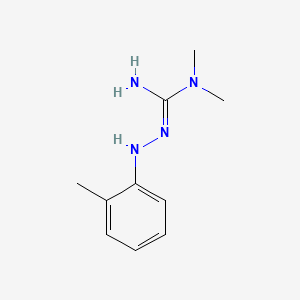
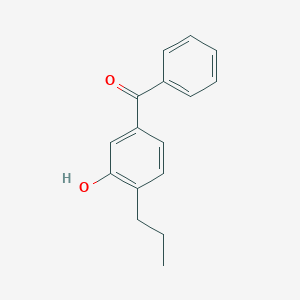
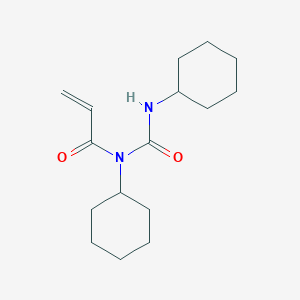


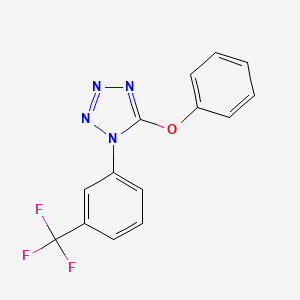
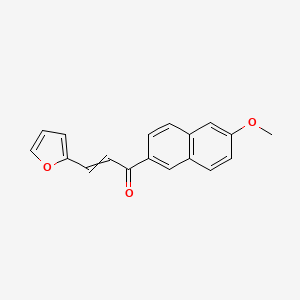
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
